molecular formula C10H18FNO4S B2655529 Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1955520-31-6

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2655529
CAS No.: 1955520-31-6
M. Wt: 267.32
InChI Key: LIZAPFOWXFGEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4S and a molecular weight of 267.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is substituted at the 3-position with a fluorosulfonyl methyl group and a tert-butyl carboxylate group .

Scientific Research Applications

Antibacterial Agents Development

Researchers have explored derivatives of pyrrolidine compounds in the search for potent antibacterial agents. For instance, studies have demonstrated the synthesis and structure-activity relationships of fluoro-naphthyridines and quinolones, highlighting the influence of various substituents on antibacterial efficacy. Such compounds, including those with tert-butyl and pyrrolidine moieties, have shown promise as therapeutic agents due to their enhanced in vitro and in vivo activity against bacterial strains (Bouzard et al., 1992), (Di Cesare et al., 1992).

Electropolymerization and Battery Electrolytes

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate derivatives have been investigated for their role in the electropolymerization process and as components in electrolytes for lithium-ion batteries. For example, ionic liquids incorporating pyrrolidinium cations have been examined for their potential in creating more efficient and safer battery systems. These studies include the development of ternary electrolytes for lithium batteries and the use of such ionic liquids in carbon/ionic liquid/polymer hybrid supercapacitors, indicating significant improvements in specific capacity, cycling efficiency, and thermal stability (Appetecchi et al., 2009), (Lux et al., 2009).

Synthesis and Chemical Transformations

The compound and its related derivatives have found extensive use in chemical synthesis, including the coupling of arylboronic acids, synthesis of fluorinated compounds, and development of novel organic transformations. Research has shown that tert-butylcarbonyl-protected pyrrolidine derivatives can undergo palladium-catalyzed coupling reactions, leading to the production of a variety of structurally diverse molecules. This versatility highlights the importance of such compounds in advancing synthetic methodologies and creating new materials with potential applications in various industries (Wustrow & Wise, 1991).

Metabolism and Pharmacokinetics Studies

While direct studies on this compound may be limited in this context, research on related compounds provides insights into metabolic pathways and potential pharmacokinetic behavior. For example, studies on the metabolism of prostaglandin E2 agonists with tert-butyl and pyrrolidine structures have elucidated the role of cytochrome P450 enzymes in the biotransformation of these molecules, offering a glimpse into how similar compounds might be processed within biological systems (Prakash et al., 2008).

Properties

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZAPFOWXFGEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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